molecular formula C61H106N14O15 B1664732 A2-Binding peptide CAS No. 119425-35-3

A2-Binding peptide

Cat. No. B1664732
M. Wt: 1275.6 g/mol
InChI Key: NBOKFONQQZRHRY-DINGYSCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV;  from influenza A matrix protein, involved in assembly of MHC Class I molecules.

Scientific Research Applications

Crossreactivity with A2-Supertype Molecules

A2-binding peptides exhibit significant crossreactivity with other A2-supertype molecules. Research has shown that peptides binding HLA-A0201, a common A2-supertype molecule, can also bind to other A2-supertype variants like A0202, A0203, A0206, and A*6802. This crossreactivity is important for vaccination, immunotherapy, and monitoring immune responses, as A2-supertype molecules are prevalent across various ethnic groups (Sidney et al., 2001).

Cancer Marker Identification

A2-binding peptides have been identified as markers in cancer diagnosis. The 16 mer f88-4/Cys6 phage display library was used to identify peptides like A2-13 and A2-6 that bind to the TAG-72 cancer marker. These peptides show promise in diagnosing and targeting specific cancers, as demonstrated by their specific binding to cancer cells like LS-174T (Chen et al., 2007).

Defining HLA-A2 Binding Supermotifs

Research has applied Comparative Molecular Similarity Index Analysis (CoMSIA) to define an A2-supermotif, which describes the preferred binding characteristics for A2-binding peptides. This supermotif includes specific amino acid preferences at various positions, essential for understanding and predicting peptide binding to HLA-A2 alleles (Doytchinova & Flower, 2002).

Ligand Binding in Thromboxane A2 Receptors

Studies on thromboxane A2 receptors have revealed the involvement of A2-binding peptides in ligand binding. This research, using NMR experiments and mutagenesis approaches, has identified specific residues in peptides that are crucial for this binding. Such insights are valuable for understanding the molecular mechanisms of thromboxane A2 binding and its related signal transduction processes (So et al., 2003).

Cancer Cell Growth Suppression

A2-binding peptides have been found to suppress the growth of gastric and colon cancer cells. This is achieved by targeting the degradation of EphA2, a key player in human cancers. Peptides derived from Annexin A1, such as SKG and EYVQTVKSSKG, have shown efficacy in inhibiting cancer cell growth both in vitro and in mice models (Feng et al., 2020).

Characterization in Autoimmune Diseases and Cancers

A2-binding peptides have been characterized for their potential roles in autoimmune diseases and cancers. Monoclonal antibodies developed against these peptides have helped in studying their biochemical and functional properties, thus aiding in understanding their clinical significance in various diseases (Kamma et al., 2001).

properties

CAS RN

119425-35-3

Product Name

A2-Binding peptide

Molecular Formula

C61H106N14O15

Molecular Weight

1275.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1

InChI Key

NBOKFONQQZRHRY-DINGYSCKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KGILGKVFTLTV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A2-Binding peptide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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